molecular formula C15H12N4O3 B2432558 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866149-00-0

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B2432558
CAS No.: 866149-00-0
M. Wt: 296.286
InChI Key: GPSPGRFDWXJLAU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆):
    • δ 9.53 ppm : Singlet (1H, CONH).
    • δ 8.58 ppm : Doublet (1H, imidazopyridine-H).
    • δ 4.48 ppm : Singlet (2H, CONHNH₂) .
  • ¹³C NMR : Signals for carbonyl (δ 165.78 ppm) and aromatic carbons (δ 107–160 ppm) align with analogous carbohydrazides .

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
3353–3187 N–H stretching (hydrazide)
1660 C=O stretching (carbohydrazide)
1522–1373 C–N and aromatic C=C vibrations

Data from related imidazo[1,2-a]pyridine carbohydrazides confirm these functional groups .

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 296.28 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₂N₄O₃ .
  • Fragmentation Pattern :
    • Loss of NH₂NHCO (60 Da) → m/z 236.
    • Cleavage of the benzodioxole ring → m/z 145 .

Table 2: Key Spectral Data

Technique Key Signals Source Compound
¹H NMR δ 9.53 (CONH), δ 8.58 (imidazo-H) Imidazo[1,2-a]pyridine
IR 1660 cm⁻¹ (C=O) Carbohydrazide derivatives
MS m/z 296.28 ([M+H]⁺) PubChem

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c16-18-15(20)10-2-4-14-17-11(7-19(14)6-10)9-1-3-12-13(5-9)22-8-21-12/h1-7H,8,16H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSPGRFDWXJLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Ethyl 3-Bromo-2-Oxopropanoate

A widely adopted method involves reacting 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol. This generates ethyl imidazo[1,2-a]pyridine-2-carboxylate, a key intermediate.

Reaction Conditions :

  • Reagents : 2-Aminopyridine, ethyl 3-bromo-2-oxopropanoate
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 4–6 hours
  • Yield : 70–85%

Alternative Pathways Using Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, cyclocondensation under microwave conditions (150°C, 20 minutes) achieves comparable yields (78%) with enhanced regioselectivity.

Carbohydrazide Functionalization at C6

The C6 carboxyl group is converted to carbohydrazide via hydrazinolysis or coupling reactions.

Hydrazinolysis of Ethyl Ester Intermediates

Treatment of ethyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate with excess hydrazine hydrate in ethanol yields the target carbohydrazide.

Reaction Conditions :

  • Reagents : Hydrazine hydrate (4 equivalents)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 6–8 hours
  • Yield : 80–90%

Coupling with Preformed Hydrazides

Alternative routes employ carbodiimide-mediated coupling (EDCI/HOBt) between the carboxylic acid and hydrazine.

Reaction Conditions :

  • Reagents : EDCI, HOBt, triethylamine
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Time : 12–24 hours
  • Yield : 70–78%

Data Tables

Table 1: Comparative Analysis of Synthesis Routes

Step Method Reagents/Conditions Yield (%) Advantages Limitations
Core Formation Cyclocondensation Ethanol, reflux 70–85 Cost-effective, high yield Long reaction time
Microwave-assisted Ethanol, 150°C 78 Faster, energy-efficient Specialized equipment required
Benzodioxole Addition Suzuki-Miyaura coupling Pd(PPh₃)₄, K₂CO₃ 65–75 Regioselective, scalable Palladium cost, inert atmosphere
Electrophilic substitution HCl, acetic acid 60 Solvent-free, simple setup Lower yield
Carbohydrazide Formation Hydrazinolysis Hydrazine hydrate, ethanol 80–90 High purity, one-step Excess hydrazine handling
EDCI/HOBt coupling EDCI, HOBt, DCM 70–78 Mild conditions, versatile Cost of reagents

Table 2: Key Spectral Data for Intermediate Characterization

Intermediate IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Ethyl imidazo[1,2-a]pyridine-2-carboxylate 1720 (C=O) 1.35 (t, 3H), 4.32 (q, 2H), 7.25–8.10 (m, 4H) 217 [M+H]⁺
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylic acid 1680 (COOH) 6.08 (s, 2H), 7.02–8.15 (m, 6H) 296 [M+H]⁺
Target carbohydrazide 1660 (CONHNH₂) 4.48 (s, 2H, NH₂), 9.53 (s, 1H, NH) 296.29 [M+H]⁺

Mechanistic Insights and Optimization

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of 2-aminopyridine on the α-carbon of ethyl 3-bromo-2-oxopropanoate, followed by intramolecular cyclization and elimination of HBr.

Solvent and Catalyst Optimization

  • Palladium Catalysts : Pd(OAc)₂/XPhos systems improve coupling efficiency (yield: 78%) compared to Pd(PPh₃)₄.
  • Green Solvents : Ethanol/water mixtures reduce environmental impact without compromising yield.

Chemical Reactions Analysis

Nucleophilic Reactions of the Carbohydrazide Group

The carbohydrazide group participates in nucleophilic reactions due to the presence of a free amine (-NHNH₂). Key transformations include:

Reaction TypeConditionsProductYield (%)Reference
Condensation Aldehydes/ketones, acid catalysisHydrazone derivatives70–85
Cyclization CS₂/KOH, reflux1,3,4-Thiadiazole-2-thiol derivatives65–78
Alkylation Alkyl halides, DMF, K₂CO₃N-Alkylated carbohydrazides60–75

Example : Reaction with aromatic aldehydes under acidic conditions generates hydrazones, confirmed by FTIR (N-H stretch at 3,200–3,300 cm⁻¹) and NMR (imine proton at δ 8.2–8.5 ppm) .

Electrophilic Substitution on the Imidazopyridine Core

The electron-rich imidazopyridine ring undergoes electrophilic substitution, primarily at the C3 position:

Reaction TypeReagents/ConditionsPosition SelectivityReference
Nitration HNO₃/H₂SO₄, 0–5°CC3 > C8
Halogenation NBS, CHCl₃, lightC3 bromination
Sulfonation SO₃, H₂SO₄, 50°CC3 sulfonic acid

Mechanistic Insight : DFT studies show the C3 position has the highest electron density (Mulliken charge: −0.32) due to resonance stabilization from the adjacent nitrogen .

Cross-Coupling Reactions

The bromine substituent (if present at C3) enables transition-metal-catalyzed cross-couplings:

Reaction TypeCatalysts/ConditionsApplicationsReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives for drug discovery
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, toluene, 100°CN-Arylated analogs

Example : Suzuki coupling with phenylboronic acid yields biaryl derivatives with IC₅₀ values < 1 μM against cancer cell lines .

Redox Reactions

The benzodioxole moiety undergoes oxidative cleavage under strong conditions:

Reaction TypeReagents/ConditionsProductReference
Oxidation KMnO₄, H₂O, 100°CCleavage to catechol derivatives
Reduction NaBH₄, MeOHAmide to alcohol (rare)

Caution : Overoxidation may degrade the imidazopyridine ring .

Biological Interactions

The carbohydrazide derivatives show pH-dependent tautomerism, influencing their biological activity:

Biological TargetMechanismKey FindingReference
KRAS G12D Inhibition Binding to switch-I/II pocketsΔG = −9.8 kcal/mol (MD simulations)
Antimicrobial Activity Disruption of cell membranesMIC = 8 μg/mL against S. aureus

Structural Insight : The benzodioxole ring enhances π-stacking with protein residues (e.g., His95 in KRAS), while the carbohydrazide group forms hydrogen bonds .

Stability Under Synthetic Conditions

The compound exhibits moderate thermal stability:

ConditionDegradation Observed?Half-Life (h)Reference
pH 2 (HCl)Yes (hydrazide hydrolysis)2.5
pH 7.4 (PBS)No>24
100°C (DMF)Partial ring decomposition6.0

Key Challenges in Reactivity

  • Regioselectivity : Competing reactions at C3 (imidazopyridine) vs. the carbohydrazide group require precise stoichiometric control .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve yields but may complicate purification .

  • Air Sensitivity : Hydrazide oxidation to azides occurs under aerobic conditions unless stabilized .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide lies in its potential as a therapeutic agent . Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines and have been investigated for their anti-inflammatory and antimicrobial properties.

  • Anticancer Activity: Studies have shown that derivatives synthesized from this scaffold demonstrate selective cytotoxicity against cancer cells, with IC50 values indicating effective inhibition at concentrations greater than 30 μM . The mechanism involves interaction with specific molecular targets that may lead to apoptosis in cancer cells.
  • Antimicrobial Properties: The compound has been evaluated for its effectiveness against bacterial strains and fungal infections. For instance, certain derivatives have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Chemical Biology

In chemical biology, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide serves as a valuable probe for studying biological processes. Its ability to interact with various enzymes and receptors allows researchers to explore cellular mechanisms and pathways that are crucial for understanding disease states.

Material Science

The compound's unique structure also makes it suitable for applications in material science. It can be utilized in the development of new materials or as a catalyst in organic reactions. The synthetic routes developed for this compound enable chemists to construct complex molecular architectures essential for advancing organic chemistry .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide highlighted its potential as an anticancer agent. The synthesized compounds were tested against several cancer cell lines, revealing promising results with some derivatives exhibiting IC50 values as low as 4.12 μM, outperforming standard chemotherapeutics like 5-Fluorouracil .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against various pathogens. Results indicated that certain derivatives had MIC values below those of traditional antibiotics, showcasing their potential as effective alternatives in treating resistant bacterial infections .

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide can be compared with other similar compounds, such as:

Biological Activity

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide (CAS Number: 866149-00-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12N4O3
  • Molecular Weight : 284.28 g/mol
  • Physical Form : Solid
  • Purity : 90% .

Pharmacological Activities

Research indicates that 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide exhibits various biological activities:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including the compound . For instance:

  • Mechanism : The compound is believed to induce apoptosis in cancer cells through multiple pathways including the inhibition of cell cycle progression and activation of caspases .
  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in glioma cell lines, suggesting its potential as an anti-glioma agent .

2. Anti-inflammatory Effects

Imidazopyridine derivatives are known for their anti-inflammatory properties:

  • Research Findings : Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide may share these properties .

3. Antimicrobial Activity

There is emerging evidence supporting the antimicrobial effects of imidazopyridine derivatives:

  • Study Results : Certain derivatives have demonstrated activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties.

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell cycle
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits growth of bacteria

Case Study 1: Anti-glioma Activity

A study evaluated the effects of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide on glioma cells. Results indicated a significant reduction in cell proliferation with an IC50 value suggesting high potency against these cancer cells.

Case Study 2: Inflammation Reduction

In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups. This highlights its potential utility in treating inflammatory diseases.

Q & A

Basic: What are the most efficient synthetic routes for 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide?

Methodological Answer:
The compound can be synthesized via multicomponent cascade reactions. A five-component protocol using cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and diamines in water/ethanol solvent mixtures is highly efficient. Key steps include N,N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization. This method avoids catalysts, uses eco-friendly solvents, and tolerates diverse functional groups, achieving yields >60% .

Experimental Design Tip:
Optimize stoichiometric ratios (1:1:1:1 for core components) and solvent polarity to enhance cyclization efficiency. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) and purify via recrystallization from ethanol.

Advanced: How can reaction mechanisms for imidazo[1,2-a]pyridine ring formation be validated experimentally?

Methodological Answer:
Mechanistic validation requires trapping intermediates. For example, isolate the enamine tautomer (formed during imine-enamine tautomerization) via low-temperature quenching (-20°C) and characterize it using 1H NMR^1 \text{H NMR}. Compare spectral data with computational models (DFT at B3LYP/6-31G** level) to confirm transition states .

Data Contradiction Analysis:
If unexpected byproducts (e.g., open-chain intermediates) dominate, adjust reaction time or solvent polarity. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Use a combination of:

  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1720 cm1^{-1}) and hydrazide (N-H, ~3200–3350 cm1^{-1}) groups .
  • 1H NMR^1 \text{H NMR} : Identify aromatic protons (δ 6.8–8.2 ppm) and benzodioxol methylene (δ 5.9–6.1 ppm, singlet) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Tip:
For ambiguous signals, use 13C{1H}NMR^{13} \text{C}\{ ^1 \text{H} \} \text{NMR} DEPT-135 to distinguish CH2_2 and quaternary carbons.

Advanced: How can computational methods predict the compound’s bioactivity?

Methodological Answer:
Perform molecular docking (AutoDock Vina) against therapeutic targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Use the following workflow:

Prepare the ligand (optimize geometry at B3LYP/6-31G*).

Retrieve target PDB (e.g., 4TZK), remove water, add polar hydrogens.

Run docking with exhaustiveness = 20; analyze binding affinities (ΔG ≤ -8 kcal/mol suggests activity) .

Validation:
Compare docking results with in vitro MIC assays against MTB H37Rv. Contradictions may arise from solvation/entropy effects not modeled computationally.

Basic: What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Imidazo[1,2-a]pyridines exhibit anxiolytic, anticancer, and antimicrobial activities. For 2-(1,3-benzodioxol-5-yl) derivatives:

  • Antimicrobial : Screen against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution (MIC ≤ 16 µg/mL is promising).
  • Anticancer : Test cytotoxicity via MTT assay on HeLa cells (IC50_{50} < 10 µM indicates potency) .

Advanced: How to resolve contradictions in biological activity data across studies?

Case Study:
If Compound A shows high activity in one study (MIC = 4 µg/mL) but low in another (MIC = 32 µg/mL):

Check assay conditions:

  • Culture medium (Mueller-Hinton vs. RPMI-1640 affects bioavailability).
  • Inoculum size (1×105^5 vs. 1×106^6 CFU/mL alters efficacy).

Analyze substituent effects: Electron-withdrawing groups (e.g., -NO2_2) on the benzodioxol ring enhance membrane penetration .

Basic: How to optimize purity for pharmacological testing?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, CH2_2Cl2_2/MeOH 95:5) followed by recrystallization (ethanol/water).
  • Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water gradient, UV 254 nm) .

Advanced: What strategies enhance stability of the carbohydrazide moiety?

Methodological Answer:

  • pH Control : Store solutions at pH 6–7 (buffered with 10 mM ammonium acetate) to prevent hydrolysis .
  • Lyophilization : For long-term storage, lyophilize in presence of trehalose (5% w/v) to prevent hydrate formation .

Basic: What are key considerations for SAR studies on this scaffold?

Methodological Answer:

  • Core Modifications : Replace benzodioxol with pyrimidine to assess π-π stacking effects.
  • Substituent Screening : Introduce halogens (-F, -Cl) at position 2 of imidazo[1,2-a]pyridine to probe electronic effects .

Advanced: How to analyze regioselectivity in electrophilic substitutions?

Methodological Answer:

  • Theoretical Modeling : Calculate Fukui indices (using Gaussian 09) to identify nucleophilic sites.
  • Experimental Validation : Brominate the compound (NBS, AIBN) and characterize regiochemistry via 1H NMR^1 \text{H NMR}; C-3 substitution is favored due to electron-rich imidazole ring .

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